molecular formula C9H7IN2O B13668573 7-Iodo-2-methoxyquinoxaline

7-Iodo-2-methoxyquinoxaline

Cat. No.: B13668573
M. Wt: 286.07 g/mol
InChI Key: BYGWTPKMTLUBGP-UHFFFAOYSA-N
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Description

7-Iodo-2-methoxyquinoxaline is a halogenated quinoxaline derivative characterized by a methoxy group (-OCH₃) at the 2-position and an iodine atom at the 7-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. However, detailed physicochemical, toxicological, and ecological data for this compound remain sparse in publicly available literature.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

7-iodo-2-methoxyquinoxaline

InChI

InChI=1S/C9H7IN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3

InChI Key

BYGWTPKMTLUBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoxaline typically involves the iodination of 2-methoxyquinoxaline. One common method includes the reaction of 2-methoxyquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodo-2-methoxyquinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methoxyquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-Iodo-2-methoxyquinoxaline, comparisons are drawn with compounds sharing structural motifs, such as halogenation, methoxy substitution, or heterocyclic frameworks.

Halogenated Quinoxaline Derivatives

  • 7-Chloro-2-methoxyquinoxaline: Chlorine, being smaller and less polarizable than iodine, results in lower molecular weight and altered electronic effects. Chlorinated derivatives are often used as intermediates in drug synthesis due to their ease of substitution. However, iodinated analogs like this compound may exhibit enhanced stability in certain reaction conditions owing to iodine’s stronger carbon-halogen bond .
  • 5-Bromo-3-methoxyquinoxaline: Bromine’s intermediate electronegativity between chlorine and iodine affects its reactivity in nucleophilic aromatic substitution.

Methoxy-Substituted Heterocycles

  • 7-Methoxycoumarin (C₁₀H₈O₃): A coumarin derivative with a methoxy group at the 7-position. Unlike quinoxalines, coumarins are oxygen-containing heterocycles with notable fluorescence properties. The methoxy group in 7-methoxycoumarin enhances its fluorescence quantum yield, a property less relevant to quinoxalines but critical in biosensing applications .
  • 2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d₄: This deuterated imidazole derivative highlights the role of methoxy groups in stabilizing hydrogen-bonding networks. In this compound, the methoxy group may similarly influence solubility and intermolecular interactions.

Ethoxy-Substituted Analogues

  • Compared to this compound, the ethoxyethoxy group increases hydrophilicity and molecular weight (217.27 g/mol vs. ~315 g/mol estimated for this compound).

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Key Characteristics
This compound Quinoxaline 2-OCH₃, 7-I ~315 (estimated) High halogen reactivity, potential for Suzuki-Miyaura coupling
7-Methoxycoumarin Coumarin 7-OCH₃ 176.16 Fluorescent, used in enzyme assays and photochemistry
7-(2-Ethoxyethoxy)quinoline Quinoline 7-OCH₂CH₂OCH₂CH₃ 217.27 Moderate acute toxicity (Category 4), limited ecological data
2-Methoxy-4,5-dihydroimidazole Imidazole 2-OCH₃, deuterated 104.14 Deuterated form used in NMR studies; methoxy enhances stability

Research Implications and Gaps

  • Reactivity: The iodine atom in this compound offers opportunities in transition-metal-catalyzed reactions, though its steric bulk may necessitate optimized conditions compared to chloro or bromo analogs.
  • Handling precautions should align with halogenated compound guidelines .
  • Ecological Impact : Bioaccumulation and soil mobility data are absent for all compared compounds, underscoring the need for environmental risk assessments.

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